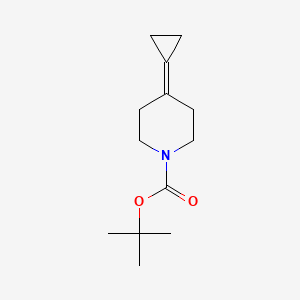

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine derivatives, such as “Tert-butyl 4-acetylpiperidine-1-carboxylate” and “tert-Butyl 4-chloropiperidine-1-carboxylate”, are commonly used in organic synthesis . They often serve as building blocks for the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other organic compounds. For example, the synthesis of “tert-Butyl 4-acetylpiperidine-1-carboxylate” involves reactions with compounds like N,N-Dimethylformamide .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR, and LCMS . The structure of the compound can influence its physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various laboratory tests .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Related Compounds : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, is an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors, with a synthesis method yielding an 80.2% total yield (Chen Xin-zhi, 2011).

- Stereoselective Syntheses : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions to form cis isomers, useful in further chemical transformations (V. Boev et al., 2015).

- Synthesis of Anticancer Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is significant for small molecule anticancer drugs, synthesized from piperidin-4-ylmethanol (Binliang Zhang et al., 2018).

Applications in Drug Development and Pharmacology

- Development of CDK9 Inhibitors and Ibrutinib : Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate is used in the synthesis of CDK9 inhibitors and Ibrutinib, a treatment for tumor viruses (Xiaohan Hu et al., 2019).

- Antimycobacterial Activities : Novel compounds including 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid showed significant antimycobacterial activities in vitro and in vivo (D. Sriram et al., 2007).

Other Applications

- Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized from L-cystine (Shuanglin Qin et al., 2014).

- Anticorrosive Activity : Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate exhibited anticorrosive activity for carbon steel in corrosive media (B. Praveen et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

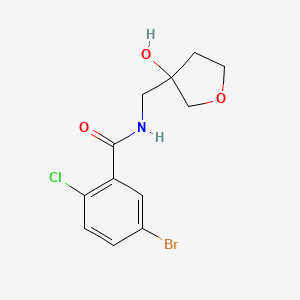

IUPAC Name |

tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-6-11(7-9-14)10-4-5-10/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFFCWMVMIDXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C2CC2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)